4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
Overview
Description
The compound “4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine” is a complex organic molecule that contains an imidazole ring and a pyridine ring, both of which are common structures in many pharmaceuticals and biologically active compounds . The presence of fluorophenyl groups could potentially enhance the compound’s ability to interact with biological targets, as fluorine atoms are often used in drug design to improve potency, selectivity, and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring and a pyridine ring, both of which are aromatic and planar. The fluorophenyl groups could potentially introduce some steric hindrance, depending on their position relative to the other rings .Chemical Reactions Analysis
As an organic compound containing multiple aromatic rings, this molecule could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Molecular Structure Analysis
In a study focusing on molecular structure, Koch, Schollmeyer, and Laufer (2009) analyzed the imidazole ring of a related compound, which makes distinct dihedral angles with the pyridine and fluorophenyl rings. This molecular arrangement suggests potential in various chemical interactions and could be relevant for the compound (Koch, Schollmeyer, & Laufer, 2009).
Kinase Inhibition and Structure-Activity Relationships
Seerden et al. (2014) studied similar 4-fluorophenyl-imidazole compounds as kinase inhibitors. They found that specific structural modifications, such as the introduction of carboxylate and phosphonate groups, significantly influenced kinase selectivity. This indicates potential therapeutic applications for the compound in kinase inhibition (Seerden et al., 2014).
Crystallographic Properties
Selig, Schollmeyer, Albrecht, and Laufer (2010) examined a structurally related compound, observing intermolecular hydrogen bonding in its crystal structure. This information is valuable for understanding the crystallographic properties and potential applications of 4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine in materials science (Selig, Schollmeyer, Albrecht, & Laufer, 2010).
Neuropeptide Y Y5 Receptor Inhibition
Ando et al. (2009) synthesized a series of imidazoline derivatives containing pyridone and evaluated them as neuropeptide Y Y5 receptor antagonists. Their findings demonstrate potential applications of similar compounds in the development of treatments for conditions modulated by this receptor (Ando et al., 2009).
Antitubercular Activity
Abhale et al. (2016) synthesized derivatives of imidazo[1,2-a]pyridine, demonstrating significant antitubercular activity against Mycobacterium smegmatis. This suggests potential applications of related compounds like 4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine in the development of new antitubercular agents (Abhale et al., 2016).
Anticancer Potential
Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines. Their research indicates the potential of similar fluorophenyl-imidazole derivatives in cancer treatment (Ivasechko et al., 2022).
Mechanism of Action
Target of Action
TA-02, also known as “4-(2-(2-Fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine”, primarily targets p38 MAPK and TGFBR-2 . p38 MAPK is a protein kinase involved in cellular responses to stress and inflammation. TGFBR-2 is a transmembrane protein that is part of the transforming growth factor-beta (TGF-β) signaling pathway, which regulates cell growth and differentiation .
Mode of Action
TA-02 acts as an inhibitor of p38 MAPK, with an IC50 of 20 nM . It especially inhibits TGFBR-2 . By inhibiting these targets, TA-02 can modulate the cellular responses controlled by these proteins.
Biochemical Pathways
TA-02 affects the MAPK/ERK pathway and Autophagy . It inhibits the phosphorylation of proteins downstream of p38α MAPK such as MAPKAPK2 and HSP27 during cardiogenesis . It also increases ATF-2 phosphorylation and MEF2C expression .
Result of Action
TA-02 has been shown to induce cardiogenesis . It suppresses p-38 protein expression, reduces IL-1β, IL-6, IL-18 and TNF-α levels, and inhibits iNOS and COX-2 levels in an in vitro model of spinal cord injury by BDNF overexpression .
Future Directions
properties
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJOFNVIVQRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is TA02 primarily studied for in the context of these research papers?
A1: TA02 (4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine) is investigated in these research papers primarily as a potential biomarker for lung adenocarcinoma, a type of lung cancer. [, , ]
Q2: How does TA02 relate to Napsin A?
A2: Research has confirmed that TA02 is the same molecule as Napsin A, an aspartic proteinase. [] This finding was based on amino acid sequencing and antibody reactivity studies.
Q3: Where is TA02 (Napsin A) typically found in the human body?
A3: TA02 exhibits a distinct distribution in human tissues. It is mainly found in: []
Q4: How reliable is TA02 as a marker for lung adenocarcinoma compared to other markers like Thyroid Transcription Factor 1 (TTF-1)?
A5: Research suggests that TA02 (Napsin A) can be a useful alternative to TTF-1 for identifying pulmonary adenocarcinoma cells, particularly in pleural effusions. [] While TTF-1 remains a commonly used marker, the effectiveness of TA02 makes it a potentially valuable additional tool for diagnosis.
Q5: Besides lung adenocarcinoma, are there other cancers where TA02 expression is observed?
A6: While TA02 is primarily associated with lung adenocarcinoma, low expression levels have been detected in a limited number of cases involving other cancers, such as: []
Q6: Are there any monoclonal antibodies developed specifically against TA02?
A7: Yes, mouse monoclonal antibodies have been successfully generated against TA02. [] These antibodies have proven valuable in studies investigating the distribution and potential clinical applications of TA02, particularly in the context of lung adenocarcinoma diagnosis.
Q7: Has TA02 been studied in relation to any specific viruses?
A8: Yes, a study utilized a tilapia-derived astrocyte-like cell line (TA-02) to investigate Tilapia Lake Virus (TiLV) pathogenesis. [] The TA-02 cells, susceptible to TiLV infection, displayed significant cell death and the presence of viral particles, making them a useful tool for studying this virus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.